molecular formula C14H16BF3O3 B1604147 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane CAS No. 865485-85-4

4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane

Cat. No.: B1604147
CAS No.: 865485-85-4
M. Wt: 300.08 g/mol
InChI Key: PWXFQLDQOJAACD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane: is an organoboron compound with the molecular formula C14H16BF3O3 . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a trifluorovinyloxy-phenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane typically involves the reaction of a boronic acid derivative with a trifluorovinyloxy-phenyl compound. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires a base like potassium carbonate and a solvent such as dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with an electrophilic aryl halide to form the desired product. The trifluorovinyloxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane is unique due to the presence of the trifluorovinyloxy group, which imparts distinct electronic properties and enhances the reactivity of the compound in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(1,2,2-trifluoroethenoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O3/c1-13(2)14(3,4)21-15(20-13)9-5-7-10(8-6-9)19-12(18)11(16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXFQLDQOJAACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649109
Record name 4,4,5,5-Tetramethyl-2-{4-[(trifluoroethenyl)oxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865485-85-4
Record name 4,4,5,5-Tetramethyl-2-{4-[(trifluoroethenyl)oxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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